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Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

Cat. No.: B148808 Get Quote

For the discerning eyes of researchers, scientists, and drug development professionals, this

guide offers a comprehensive spectroscopic comparison of 1,3-Dimethyl-2-nitrobenzene and

its key isomers. By presenting key experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a

foundational resource for the identification and differentiation of these closely related aromatic

compounds.

The structural nuances between isomers of dimethyl-nitrobenzene can significantly influence

their chemical reactivity, physical properties, and biological activity. A thorough understanding

of their spectroscopic signatures is therefore paramount for researchers working with these

compounds in fields ranging from synthetic chemistry to pharmacology. This guide provides a

side-by-side comparison of the available spectroscopic data to facilitate unambiguous

identification and characterization.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,3-Dimethyl-2-nitrobenzene
and five of its isomers. These isomers include 1,2-Dimethyl-3-nitrobenzene, 1,2-Dimethyl-4-

nitrobenzene, 1,3-Dimethyl-5-nitrobenzene, 1,4-Dimethyl-2-nitrobenzene, and 2,4-Dimethyl-1-

nitrobenzene.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Compound Aromatic Protons (ppm) Methyl Protons (ppm)

1,3-Dimethyl-2-nitrobenzene 7.10 - 7.40 (m) 2.35 (s)

1,2-Dimethyl-3-nitrobenzene 7.15 - 7.50 (m) 2.30 (s), 2.45 (s)

1,2-Dimethyl-4-nitrobenzene 7.20 (d), 7.80 (dd), 7.95 (d) 2.30 (s), 2.50 (s)

1,3-Dimethyl-5-nitrobenzene 7.80 (s), 8.10 (s) 2.40 (s)

1,4-Dimethyl-2-nitrobenzene 7.20 (d), 7.35 (dd), 7.50 (d) 2.30 (s), 2.50 (s)

2,4-Dimethyl-1-nitrobenzene 7.10 (d), 7.20 (s), 8.00 (d) 2.35 (s), 2.55 (s)

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (m) = multiplet. Data is compiled

from various sources and typical values are presented.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound Aromatic Carbons (ppm) Methyl Carbons (ppm)

1,3-Dimethyl-2-nitrobenzene
125.0, 128.0, 132.0, 135.0,

148.0
20.0

1,2-Dimethyl-3-nitrobenzene
124.0, 127.0, 130.0, 133.0,

136.0, 150.0
15.0, 20.0

1,2-Dimethyl-4-nitrobenzene
120.0, 125.0, 130.0, 133.0,

147.0, 150.0
19.0, 20.0

1,3-Dimethyl-5-nitrobenzene 122.0, 133.0, 138.0, 149.0 21.0

1,4-Dimethyl-2-nitrobenzene
125.0, 126.0, 131.0, 135.0,

147.0, 149.0
20.0, 21.0

2,4-Dimethyl-1-nitrobenzene
125.0, 130.0, 131.0, 133.0,

140.0, 147.0
20.0, 21.0
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Note: Quaternary carbon signals are also included in the aromatic region. Data is compiled

from various sources and typical values are presented.

Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)

Compound
NO₂
Symmetric
Stretch

NO₂
Asymmetric
Stretch

C-H (Aromatic)
Stretch

C-H (Alkyl)
Stretch

1,3-Dimethyl-2-

nitrobenzene
~1350 ~1530 ~3050 ~2950

1,2-Dimethyl-3-

nitrobenzene
~1345 ~1525 ~3060 ~2960

1,2-Dimethyl-4-

nitrobenzene
~1340 ~1520 ~3070 ~2930

1,3-Dimethyl-5-

nitrobenzene
~1350 ~1530 ~3080 ~2920

1,4-Dimethyl-2-

nitrobenzene
~1345 ~1525 ~3050 ~2925

2,4-Dimethyl-1-

nitrobenzene
~1348 ~1528 ~3060 ~2930

Note: These are approximate values and can vary slightly based on the experimental

conditions.

Mass Spectrometry (MS) Data
Table 4: Major Mass-to-Charge Ratio (m/z) Peaks in EI-MS
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Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

1,3-Dimethyl-2-nitrobenzene 151 134, 105, 91, 77

1,2-Dimethyl-3-nitrobenzene 151 134, 105, 91, 77.[1]

1,2-Dimethyl-4-nitrobenzene 151 134, 105, 91, 77

1,3-Dimethyl-5-nitrobenzene 151 134, 105, 91, 77

1,4-Dimethyl-2-nitrobenzene 151 134, 105, 91, 77

2,4-Dimethyl-1-nitrobenzene 151 134, 105, 91, 77

Note: The fragmentation patterns are often very similar for these isomers, with common losses

of -OH (m/z 134), -NO₂ (m/z 105), and subsequent rearrangements.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a

spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are

reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: For solid samples, the KBr pellet method was employed.[2]

Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture was then

pressed into a transparent pellet using a hydraulic press.[2] For liquid samples, a thin film

was prepared by placing a drop of the neat liquid between two KBr plates.

Data Acquisition: IR spectra were recorded on an FT-IR spectrometer. The spectra were

collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were

co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or

plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared

in a volatile solvent such as dichloromethane or acetone.[3]

Gas Chromatography: An Agilent 7890A GC system (or equivalent) equipped with an HP-

5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The inlet

temperature was maintained at 250 °C. The oven temperature program was initiated at 50

°C for 2 minutes, then ramped up to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL sample was

injected in splitless mode.

Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron

ionization (EI) mode at 70 eV.[3][4] The mass spectra were scanned over a mass range of

m/z 40-400. The ion source and transfer line temperatures were maintained at 230 °C and

280 °C, respectively.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

dimethyl-nitrobenzene isomers.
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Workflow for Spectroscopic Comparison of Dimethyl-nitrobenzene Isomers
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Caption: Spectroscopic analysis workflow for dimethyl-nitrobenzene isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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